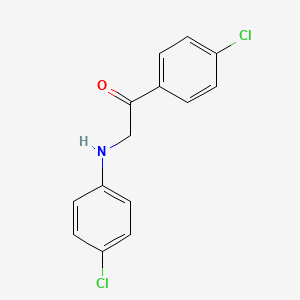

2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloroanilino)-1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c15-11-3-1-10(2-4-11)14(18)9-17-13-7-5-12(16)6-8-13/h1-8,17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJNLTHJQREXBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CNC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80319288 | |

| Record name | 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35755-44-3 | |

| Record name | NSC343518 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for 2 4 Chloroanilino 1 4 Chlorophenyl Ethanone

Established Synthetic Pathways via Nucleophilic Substitution

The principal route for synthesizing 2-(4-chloroanilino)-1-(4-chlorophenyl)ethanone involves a nucleophilic substitution reaction. This method is a cornerstone in the formation of α-amino ketones, where an amine displaces a halide on the α-carbon of a ketone.

Amination of α-Halogenated Ketone Precursors

The amination of α-halogenated ketones is a fundamental process in organic synthesis for creating carbon-nitrogen bonds. nih.gov In the synthesis of the title compound, an α-haloketone, such as 2-bromo-1-(4-chlorophenyl)ethanone, serves as the electrophilic substrate. nih.gov The reaction proceeds via an SN2 mechanism where the amine attacks the carbon bearing the halogen, leading to the displacement of the halide and the formation of the desired α-amino ketone. nih.gov This reaction is a versatile and direct approach to enantioenriched α-amino carbonyl compounds. nih.gov

A typical experimental procedure involves stirring a mixture of the α-halogenated ketone precursor, 4-chloroaniline (B138754), and a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) at room temperature. nih.gov

Role of 4-Chloroaniline as a Nucleophilic Reagent

4-Chloroaniline acts as the nucleophile in this reaction. The nitrogen atom of the amino group in 4-chloroaniline possesses a lone pair of electrons, which it donates to the electrophilic α-carbon of the halogenated ketone. While the chlorine atom on the aniline (B41778) ring is an electron-withdrawing group, which slightly reduces the nucleophilicity of the amino group compared to aniline, 4-chloroaniline is still a sufficiently strong nucleophile to participate effectively in this substitution reaction. The reaction between an amine and a phenacyl bromide derivative is a key step in various synthetic pathways, including indole (B1671886) synthesis. nih.gov

Synthesis and Reactivity of Key Halogenated Ethanone (B97240) Intermediates (e.g., 2-bromo-1-(4-chlorophenyl)ethanone)

The successful synthesis of the final product hinges on the efficient preparation and reactivity of the α-halogenated ethanone intermediate. 2-Bromo-1-(4-chlorophenyl)ethanone is a commonly used precursor for this purpose. nih.govnih.gov

Bromination Strategies for 1-(4-Chlorophenyl)ethanone

The most direct method to produce α-haloketones like 2-bromo-1-(4-chlorophenyl)ethanone is through the direct halogenation of the corresponding ketone, 1-(4-chlorophenyl)ethanone (also known as 4'-chloroacetophenone). nih.gov

Several brominating agents and conditions can be employed:

Elemental Bromine (Br₂) : This is a traditional method, often carried out in a solvent like acetic acid. The reaction proceeds under acidic conditions to generate the enol form of the ketone, which then attacks the electrophilic bromine. nih.govnih.gov

Pyridine Hydrobromide Perbromide : This reagent is considered a safer alternative to liquid bromine and can be used for the bromination of various acetophenone derivatives. nih.gov A study demonstrated the synthesis of 4-chloro-α-bromo-acetophenone using this reagent in acetic acid at 90 °C, achieving a yield of 85%. nih.gov

Copper(II) Bromide (CuBr₂) : This solid reagent can also be used for the α-bromination of ketones. The reaction is typically performed by heating the ketone with CuBr₂ in a solvent like ethyl acetate. chemicalbook.com

The choice of brominating agent can influence the reaction's safety, yield, and ease of workup. nih.gov

Mechanistic Aspects of Precursor Formation

The α-bromination of ketones like 1-(4-chlorophenyl)ethanone typically proceeds through an enol or enolate intermediate. nih.gov Under acidic conditions, the carbonyl oxygen is protonated, facilitating the formation of the enol. This enol then acts as a nucleophile, attacking a molecule of the brominating agent (e.g., Br₂) to form the α-brominated product and release a proton. nih.gov The presence of the electron-withdrawing chloro group on the phenyl ring can influence the rate of enolization and subsequent reaction.

Optimization of Reaction Conditions and Solvent Effects for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, base, temperature, and reaction time. scielo.br

| Parameter | Condition | Effect on Reaction | Reference |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. | nih.gov |

| Methanol | Can serve as a suitable solvent, particularly in reductive amination processes, as it facilitates imine formation. | researchgate.net | |

| Acetonitrile | A "greener" solvent option that can provide a good balance between reactant conversion and reaction selectivity. | scielo.br | |

| Base | Potassium Carbonate (K₂CO₃) | Acts as a scavenger for the hydrobromic acid (HBr) produced during the reaction, driving the equilibrium towards the product. | nih.gov |

| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion, as reported in a specific synthesis of the title compound. | nih.gov |

| Elevated Temperatures (e.g., 90 °C) | May be required for the synthesis of the precursor, 2-bromo-1-(4-chlorophenyl)ethanone. | nih.gov | |

| Reaction Time | 2 hours | Found to be adequate for the completion of the nucleophilic substitution reaction in one reported procedure. | nih.gov |

| 4-5 hours | A typical timeframe for students to complete the synthesis of the precursor in a teaching lab setting. | nih.gov |

Solvent choice plays a significant role in the outcome of nucleophilic substitution reactions. researchgate.net Polar aprotic solvents like DMF are generally preferred as they can solvate the cation of the base while leaving the anion (the active base) more reactive. They are also effective at dissolving both the organic substrate and the inorganic base. researchgate.net Protic solvents like methanol can also be used, but their ability to form hydrogen bonds might solvate the nucleophile, potentially slowing down the reaction rate compared to aprotic solvents. researchgate.net The optimization process often involves screening various solvents and reaction conditions to find the ideal balance that leads to high conversion rates and selectivity for the desired product. scielo.br For instance, a reported synthesis of the title compound achieved a high yield of 84.5% using DMF as the solvent at room temperature for 2 hours. nih.gov

Derivatization Strategies and Synthesis of Structural Analogues

The chemical reactivity of this compound, particularly the presence of the secondary amine and ketone functional groups, allows for a variety of derivatization reactions. These transformations are pivotal in the synthesis of a diverse range of structural analogues and more complex molecular architectures, most notably indoles, quinoxalines, and pyrazines.

A primary synthetic route to obtain this compound involves the reaction of 4-chloroaniline with 2-bromo-1-(4-chlorophenyl)ethanone. A reported procedure details the mixture of 4-chloroaniline (1.0 g, 0.0078 mol), potassium carbonate (0.95 g, 0.0069 mol), and 2-bromo-1-(4-chlorophenyl)ethanone (1.83 g, 0.0078 mol) in dimethylformamide (10 ml). The reaction is stirred at room temperature for 2 hours, yielding colorless needle-shaped crystals upon cooling. This method results in a high yield of 84.5% with a melting point of 427-428 K. nih.gov

Synthesis of Indole Derivatives

A significant application of this compound is its use as a key intermediate in the Fischer indole synthesis. nih.gov This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, formed from the reaction of a phenylhydrazine and a ketone or aldehyde, to produce the indole ring system. In this context, this compound can first be converted to its corresponding phenylhydrazone, which then undergoes intramolecular cyclization to yield substituted indole derivatives. The general mechanism involves the formation of an enamine-like intermediate, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent loss of ammonia (B1221849) to form the aromatic indole ring.

While specific examples of Fischer indole synthesis starting directly from this compound are not extensively detailed in the provided search results, the principle of the reaction is well-established for α-aminoketones. The reaction conditions typically involve heating in the presence of a Brønsted or Lewis acid catalyst.

Table 1: Potential Indole Derivatives from this compound via Fischer Indole Synthesis

| Phenylhydrazine Reactant | Expected Indole Product | Catalyst |

| Phenylhydrazine | 2-(4-chlorophenyl)-3-(4-chloroanilino)-1H-indole | H₂SO₄ or PPA |

| 4-Methylphenylhydrazine | 2-(4-chlorophenyl)-3-(4-chloroanilino)-5-methyl-1H-indole | ZnCl₂ |

| 4-Methoxyphenylhydrazine | 2-(4-chlorophenyl)-3-(4-chloroanilino)-5-methoxy-1H-indole | Polyphosphoric acid |

Synthesis of Quinoxaline and Pyrazine Analogues

The 1,2-dicarbonyl-like nature of α-aminoketones upon oxidation or their direct condensation with 1,2-diamines makes them suitable precursors for the synthesis of quinoxalines and pyrazines.

Quinoxalines: The reaction of an α-dicarbonyl compound with an o-phenylenediamine is a classic method for synthesizing quinoxalines. This compound can be conceptually oxidized to the corresponding 1,2-dicarbonyl compound, which can then be reacted with o-phenylenediamines to yield substituted quinoxalines. A more direct approach involves the condensation of the α-aminoketone itself with an o-phenylenediamine, which can proceed through an initial imine formation followed by cyclization and oxidation. For instance, the synthesis of 2,3-bis(4-chlorophenyl)quinoxaline has been reported from the reaction of 1,2-bis(4-chlorophenyl)ethane-1,2-dione with benzene-1,2-diamine in refluxing acetic acid, yielding the product in 99.3% yield.

Pyrazines: Pyrazines can be synthesized by the self-condensation of two molecules of an α-aminoketone. The Staedel–Rugheimer pyrazine synthesis, for example, involves the reaction of a 2-haloacetophenone with ammonia to form an α-aminoketone, which then undergoes self-condensation and subsequent oxidation to form the pyrazine ring. By analogy, this compound could potentially undergo a similar self-condensation under appropriate conditions to form a tetrasubstituted pyrazine. For example, the synthesis of 2,5-di(4-chlorophenyl)pyrazine derivatives has been achieved through the Sonogashira coupling of 2,5-dibromopyrazine with 1-ethynyl-4-chlorobenzene.

Table 2: Synthesis of Quinoxaline and Pyrazine Analogues

| Starting Materials | Product | Reaction Conditions | Yield (%) |

| 1,2-bis(4-chlorophenyl)ethane-1,2-dione, benzene-1,2-diamine | 2,3-Bis(4-chlorophenyl)quinoxaline | Acetic acid, reflux, 0.5 h | 99.3 |

| 2,5-dibromo-3,6-dimethylpyrazine, 1-ethynyl-4-chlorobenzene | 2,5-bis[(4-chlorophenyl)ethynyl]-3,6-dimethylpyrazine | CuI, Pd(PPh₃)₂Cl₂, NEt₃, THF | 23-41 |

Synthesis of Other Structural Analogues

The synthesis of structural analogues of this compound can be achieved by varying the substituents on the aniline and phenacyl moieties.

Analogues with varied substituents on the phenyl rings: The general synthetic method of reacting a substituted aniline with a substituted α-bromoacetophenone can be employed. For instance, to synthesize an analogue with fluorine substituents, 4-fluoroaniline could be reacted with 2-bromo-1-(4-fluorophenyl)ethanone.

N-Alkylated/N-Arylated Analogues: The secondary amine in this compound can be further functionalized. N-alkylation can be achieved by reacting the parent compound with an alkyl halide in the presence of a base. N-arylation could be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Table 3: Synthetic Strategies for Structural Analogues

| Analogue Type | General Synthetic Approach | Example Reactants |

| Varied Phenyl Substituents | Nucleophilic substitution | 4-Fluoroaniline + 2-Bromo-1-(4-fluorophenyl)ethanone |

| N-Alkylated | Alkylation of secondary amine | This compound + Methyl iodide + Base |

| N-Arylated | Buchwald-Hartwig amination | This compound + Bromobenzene + Pd catalyst |

These derivatization strategies highlight the versatility of this compound as a building block in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.

Advanced Structural Elucidation and Solid State Characterization of 2 4 Chloroanilino 1 4 Chlorophenyl Ethanone

Single-Crystal X-ray Diffraction Analysis

The molecular structure of the title compound consists of a central ethanone (B97240) bridge linking a 4-chloroaniline (B138754) group and a 4-chlorophenyl group. nih.gov X-ray analysis confirms that the bond lengths and angles within the molecule are within the normal ranges and are comparable to related structures. nih.gov The fundamental geometry is established by the spatial relationship between the two substituted phenyl rings and the intervening keto-amine linkage.

Despite the presence of a secondary amine (N-H) group, which can act as a hydrogen bond donor, and a carbonyl oxygen (C=O) group, a potential acceptor, crystallographic analysis indicates a notable absence of significant directional intermolecular interactions. nih.govnitk.ac.in Specifically, no significant hydrogen bonds are observed in the crystal structure of this compound. nih.gov The packing of molecules within the crystalline lattice is therefore governed primarily by weaker, non-directional van der Waals forces rather than strong, specific interactions like hydrogen bonding or significant π-π stacking.

The structural model was refined using established crystallographic software packages. nih.gov Data collection was performed using an APEX2 diffractometer, with data reduction carried out using the SAINT program. nih.gov The structure was solved and refined with the SHELXTL software package. nih.gov

The refinement process involved locating the amine hydrogen atom in a difference Fourier map and refining it freely. nih.gov All other hydrogen atoms were positioned geometrically and refined using a riding model. nih.gov The quality of the final refined structure is validated by several crystallographic indicators. The goodness-of-fit (S) value of 1.05 suggests a good agreement between the observed and calculated diffraction data. nih.gov

The crystallographic data for 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone is summarized in the table below. nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₁Cl₂NO |

| Formula weight | 280.14 |

| Temperature | 296 K |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 5.7286 (3) |

| b (Å) | 7.4225 (5) |

| c (Å) | 15.4274 (9) |

| α (°) | 85.337 (1) |

| β (°) | 89.772 (1) |

| γ (°) | 82.519 (1) |

| Volume (ų) | 648.23 (7) |

| Z | 2 |

| Reflections collected | 4406 |

| Final R indices [I > 2σ(I)] | R1 = 0.038 |

| wR(F²) | 0.121 |

| Goodness-of-fit (S) | 1.05 |

Advanced Spectroscopic Techniques for Comprehensive Structural Proof

While single-crystal X-ray diffraction provides an unambiguous solid-state structure, advanced spectroscopic techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D NMR), are essential for confirming the structure in solution and for unambiguously assigning all proton and carbon signals.

2D NMR experiments provide correlation data that reveal connectivity between atoms, which is crucial for piecing together a molecule's structure.

COSY (Correlation Spectroscopy): This experiment would be used to identify protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, a COSY spectrum would show a correlation between the N-H proton and the protons of the adjacent methylene (B1212753) (-CH₂-) group. It would also reveal the coupling networks within the two 4-chlorophenyl rings, showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment identifies which protons are directly attached to which carbon atoms. emerypharma.com This is a powerful tool for assigning the carbon skeleton. Each protonated carbon atom in the molecule would produce a cross-peak corresponding to its ¹H and ¹³C chemical shifts. This would allow for the unambiguous assignment of the methylene carbon and each of the proton-bearing aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com For a relatively rigid molecule like this compound, NOESY can confirm the conformation determined by X-ray diffraction. For instance, it could show through-space correlations between the methylene protons and the ortho-protons on both aromatic rings, confirming their spatial proximity.

Together, this suite of 2D NMR experiments would provide a comprehensive and definitive confirmation of the molecular structure of this compound in solution, complementing the detailed solid-state information provided by X-ray crystallography.

Vibrational Spectroscopic Analysis for Functional Group Identification and Conformational Insights (e.g., FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules like this compound. By probing the vibrational modes of chemical bonds, these methods provide a unique molecular fingerprint, enabling the identification of key functional groups and offering insights into the molecule's conformation. While a dedicated, published, in-depth vibrational analysis for this specific compound is not extensively available, a detailed assignment of its characteristic spectral bands can be reliably constructed based on the well-established frequencies of its constituent functional groups and data from analogous molecular structures.

The primary vibrational modes of this compound can be attributed to the vibrations of the carbonyl group, the secondary amine (anilino) linkage, the two para-substituted chlorophenyl rings, and the methylene bridge.

Key Functional Group Vibrations:

Carbonyl (C=O) Stretching: The ketone carbonyl group is one of the most prominent features in the infrared spectrum. For α-amino ketones, the C=O stretching vibration typically appears in the range of 1680-1665 cm⁻¹. The presence of the electron-withdrawing 4-chlorophenyl group attached to the carbonyl carbon and the interaction with the adjacent amino group can influence this frequency.

Amine (N-H) Vibrations: The secondary anilino group gives rise to a characteristic N-H stretching vibration, which is typically observed as a single, sharp band in the 3400-3300 cm⁻¹ region in the FTIR spectrum. The precise position of this band is sensitive to hydrogen bonding; a shift to a lower wavenumber could suggest the presence of intermolecular or intramolecular hydrogen bonding, providing valuable conformational information. The N-H in-plane bending vibration is expected in the 1550-1500 cm⁻¹ range.

Aromatic Ring Vibrations: Both chlorophenyl rings contribute to a series of characteristic bands.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

C=C Stretching: The skeletal C=C stretching vibrations within the aromatic rings usually produce a set of four bands in the 1625-1400 cm⁻¹ region. For para-substituted rings, prominent bands are expected near 1600, 1580, 1500, and 1400 cm⁻¹.

C-H Bending: The out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern. For a 1,4-disubstituted (para) benzene (B151609) ring, a strong band is expected in the 850-800 cm⁻¹ region.

C-N and C-Cl Vibrations: The stretching vibration of the aryl C-N bond is anticipated to fall within the 1360-1250 cm⁻¹ range. The C-Cl stretching vibration for a chlorophenyl group gives rise to a strong band, typically observed in the 1100-1000 cm⁻¹ region in the FTIR spectrum and often more intense in the Raman spectrum.

The following tables summarize the expected vibrational frequencies for this compound based on established group frequency correlations.

Expected FTIR and FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3400 - 3300 | Secondary Amine (Anilino) |

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl Rings |

| Aliphatic C-H Stretch | 2950 - 2850 | Methylene (-CH₂-) Group |

| C=O Stretch | 1680 - 1665 | α-Amino Ketone |

| Aromatic C=C Stretch | 1610 - 1580 | Phenyl Rings |

| Aromatic C=C Stretch | 1510 - 1480 | Phenyl Rings |

| N-H Bend | 1550 - 1500 | In-plane deformation |

| CH₂ Scissoring | 1470 - 1440 | Methylene Group Bend |

| C-N Stretch | 1360 - 1250 | Aryl-Amine Bond |

| C-Cl Stretch | 1100 - 1000 | Aryl-Chloride Bond |

| Aromatic C-H Bend | 850 - 800 | Out-of-plane, para-substitution |

Detailed Vibrational Band Assignments

| FTIR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

| ~ 3350 | ~ 3350 | ν(N-H) |

| ~ 3070 | ~ 3070 | ν(C-H) aromatic |

| ~ 2920 | ~ 2920 | νas(CH₂) |

| ~ 1670 | Weak or Absent | ν(C=O) |

| ~ 1595 | ~ 1595 | ν(C=C) aromatic |

| ~ 1520 | Weak or Absent | δ(N-H) |

| ~ 1490 | ~ 1490 | ν(C=C) aromatic |

| ~ 1450 | ~ 1450 | δ(CH₂) scissoring |

| ~ 1310 | ~ 1310 | ν(C-N) |

| ~ 1090 | ~ 1090 | ν(C-Cl) |

| ~ 830 | ~ 830 | γ(C-H) out-of-plane bend |

Abbreviations: ν - stretching; δ - in-plane bending; γ - out-of-plane bending; as - asymmetric.

This comprehensive vibrational analysis, derived from established principles, provides a robust framework for the spectral characterization of this compound. Experimental verification using FTIR and FT-Raman spectroscopy would allow for the precise assignment of these bands and could reveal subtle shifts that provide deeper insights into the solid-state conformation and intermolecular interactions of the molecule.

Chemical Reactivity and Mechanistic Investigations Involving the Anilino Ketone Moiety

Mechanistic Studies of Rearrangement Reactions in Alpha-Anilinoketones

Alpha-anilinoketones, including 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone, are known to undergo rearrangement reactions, which are of significant interest in synthetic organic chemistry. These reactions can proceed through different mechanistic pathways, fundamentally involving the migration of the nitrogen moiety.

Elucidation of Intermolecular vs. Intramolecular Pathways of Nitrogen Moiety Migration

The migration of the anilino group in alpha-anilinoketones can occur through either an intermolecular or an intramolecular pathway. Distinguishing between these pathways is crucial for understanding the reaction mechanism and for controlling the reaction outcome.

Intermolecular Pathway: In an intermolecular mechanism, the anilino group would detach from the carbon skeleton to form a discrete intermediate, which then reattaches at a different position, potentially on another molecule. This pathway is often favored under conditions that promote the dissociation of the anilino group, such as in the presence of strong acids or at high temperatures.

Intramolecular Pathway: Conversely, an intramolecular migration involves the anilino group moving to a new position within the same molecule without ever fully detaching. This often proceeds through a cyclic transition state. nih.gov Such pathways are generally favored under conditions that maintain the integrity of the molecule, and they often exhibit a higher degree of stereocontrol. nih.gov For many related rearrangements, such as the Stevens and Sommelet-Hauser rearrangements, intramolecular pathways are well-established.

While specific studies on this compound are not extensively detailed in the literature, the general principles governing alpha-anilinoketone rearrangements suggest that the pathway can be influenced by the substrate structure, reaction conditions, and the presence of catalysts.

Influence of Catalytic Systems on Reaction Course and Selectivity

Catalysts play a pivotal role in directing the course and selectivity of rearrangement reactions in alpha-anilinoketones. Both acid and base catalysis can be employed, each influencing the reaction mechanism in distinct ways.

Acid Catalysis: Protic or Lewis acids can activate the ketone group by coordinating to the carbonyl oxygen, making the alpha-carbon more susceptible to nucleophilic attack or rearrangement. This can facilitate the migration of the anilino group. For instance, in related α-ketol and α-iminol rearrangements, various Lewis acids like Zn(OTf)₂, Cu(OTf)₂, and Sc(OTf)₃ have been shown to be effective catalysts. nih.gov

Base Catalysis: Bases can deprotonate the nitrogen of the anilino group or the alpha-carbon, leading to the formation of an enolate or an enamine intermediate. These intermediates can then undergo rearrangement. The choice of base, its strength, and steric properties can significantly impact the reaction's regioselectivity and stereoselectivity.

The table below summarizes the influence of different catalytic systems on related rearrangement reactions, which can be extrapolated to understand the potential behavior of this compound.

| Catalyst Type | General Effect on Alpha-Anilinoketone Rearrangements | Potential Outcome for this compound |

| Brønsted Acids | Protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. | Facilitation of nucleophilic attack or rearrangement. |

| Lewis Acids | Coordination to the carbonyl oxygen, activating the ketone group. | Promotion of intramolecular migration of the anilino group. |

| Brønsted Bases | Deprotonation at the alpha-carbon to form an enolate or at the nitrogen to form an anilide. | Initiation of rearrangement via anionic intermediates. |

| Organocatalysts | Formation of chiral intermediates, leading to asymmetric transformations. | Potential for enantioselective rearrangement products. |

Reactivity Profiles of the Ketone and Anilino Functional Groups

The chemical behavior of this compound is dictated by the reactivity of its ketone and anilino functional groups.

Ketone Group: The carbonyl group is electrophilic at the carbon atom and can undergo nucleophilic addition reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride. The presence of the electron-withdrawing chlorophenyl group enhances the electrophilicity of the carbonyl carbon. The alpha-protons to the ketone are acidic and can be removed by a base to form an enolate, which can then participate in various reactions such as alkylation and condensation.

Anilino Group: The nitrogen atom of the anilino group has a lone pair of electrons, making it nucleophilic and basic. It can be protonated by acids and can react with electrophiles. The nucleophilicity of the nitrogen is somewhat reduced by the electron-withdrawing effect of the 4-chlorophenyl group. This group can participate in N-alkylation, N-acylation, and other reactions typical of secondary amines. The presence of this group is key to the compound's utility as an intermediate in indole (B1671886) synthesis. nih.gov

Kinetic and Thermodynamic Considerations in Compound Transformations

The transformations of this compound are governed by both kinetic and thermodynamic principles.

Kinetic Control: Reactions under kinetic control yield the product that is formed fastest. This is often the case at lower temperatures where the reaction is irreversible. The kinetically favored product is derived from the transition state with the lowest activation energy. For rearrangement reactions, the kinetic product would result from the most accessible migration pathway.

Thermodynamic Control: Reactions under thermodynamic control yield the most stable product. These conditions, typically higher temperatures and longer reaction times, allow for the reaction to be reversible, leading to an equilibrium that favors the product with the lowest Gibbs free energy. In the context of rearrangements of this compound, the thermodynamic product would be the most stable isomer.

The interplay between kinetic and thermodynamic control can be manipulated by changing the reaction conditions, such as temperature, solvent, and catalyst, to selectively obtain a desired product. For instance, a bulky base might favor the formation of the kinetic enolate, while a smaller base at a higher temperature might lead to the thermodynamic enolate.

The following table outlines the expected outcomes under kinetic versus thermodynamic control for key transformations of alpha-anilinoketones.

| Reaction Type | Kinetic Product | Thermodynamic Product |

| Enolate Formation | Less substituted enolate (formed by removal of the more accessible proton). | More substituted (more stable) enolate. |

| Rearrangement | Product formed via the lowest energy transition state. | The most stable rearranged isomer. |

| Aldol (B89426) Condensation | Product from the fastest, often sterically least hindered, attack. | The most stable aldol adduct (often the one with less steric strain). |

Computational Chemistry and Theoretical Modeling of 2 4 Chloroanilino 1 4 Chlorophenyl Ethanone and Its Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic properties of molecules. nanobioletters.comnih.gov By approximating the electron density, DFT calculations can accurately predict parameters like bond lengths, bond angles, and dihedral angles. For analogues of 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone, DFT methods, often using basis sets like B3LYP/6-31G(d,p), are employed to optimize the molecular structure. nih.gov The resulting geometry represents the molecule's most stable conformation (ground state).

For instance, the crystal structure of this compound reveals that the two benzene (B151609) rings have a dihedral angle of 3.14 (6)°, indicating the molecule is nearly planar. nitk.ac.innih.gov DFT calculations on similar structures confirm such geometric parameters and provide a theoretical foundation for understanding the molecule's shape and electronic distribution. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic transitions. pastic.gov.pk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgchemrxiv.org A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com In contrast, a large energy gap indicates higher stability and lower reactivity. pastic.gov.pk DFT calculations are commonly used to determine the energies of these frontier orbitals. For analogues of the title compound, the HOMO-LUMO gap analysis helps to describe the charge transfer that can occur within the molecule. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gap for an Analogue Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.01 |

| LUMO | -1.98 |

| Energy Gap (ΔE) | 4.03 |

Note: Data is representative of a bioactive analogue, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, as detailed in related research. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map displays different colors on the molecule's surface, corresponding to varying electrostatic potential values.

Typically, regions with a negative potential (colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net For complex organic molecules, MEP analysis can identify electron-rich areas around electronegative atoms like oxygen and nitrogen, and electron-deficient areas around hydrogen atoms attached to heteroatoms. chemrxiv.orgnih.gov This analysis is instrumental in understanding intermolecular interactions, particularly hydrogen bonding. researchgate.net

Molecular Docking Simulations for Predictive Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor or enzyme, to form a stable complex. ijper.org These simulations are essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

Molecular docking simulations place a ligand, such as an analogue of this compound, into the active site of a specific protein target to determine the most stable binding conformation. This process helps to elucidate how the ligand fits within the binding pocket and which interactions stabilize the complex. nih.gov For example, analogues of this compound have been docked into the active sites of targets like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and SARS-CoV-2 main protease to evaluate their potential as inhibitors. nih.govneliti.com The simulations reveal the precise orientation of the ligand and highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with the protein's active site residues. researchgate.net

Beyond determining the binding mode, docking simulations also quantify the strength of the ligand-protein interaction, typically expressed as a docking score or binding energy (in kcal/mol). nih.gov A lower binding energy indicates a more stable and favorable interaction. The analysis also identifies the specific amino acid residues within the protein's active site that are crucial for binding.

For instance, in the docking of an analogue with the SARS-CoV-2 main protease, interactions with key residues like HIS41, CYS145, and GLU166 are often observed. nih.gov Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the predicted interactions. researchgate.netmdpi.com

Table 2: Predicted Binding Energies and Interacting Residues for an Analogue with Protein Targets

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|

| SARS-CoV-2 Main Protease (6Y84) | -10.2 | THR25, LEU27, HIS41, CYS44, CYS145, HIS164, GLU166 |

| EGFR Tyrosine Kinase | -8.5 | LEU718, VAL726, ALA743, LYS745, MET793, ASP800 |

Note: Data is representative of bioactive analogues as detailed in related research. nih.govnih.gov The specific residues and energies can vary based on the exact ligand and protein structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.menih.gov In drug discovery, QSAR models are invaluable for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern pharmacological effects. jocpr.commdpi.com For analogues of this compound, particularly those investigated for anticonvulsant properties, QSAR studies help to identify key structural features that influence their efficacy. conicet.gov.ar

The initial step in developing a QSAR model involves creating a dataset of compounds with known biological activities, such as the effective dose (ED₅₀) for anticonvulsant effects. nih.gov For modeling purposes, this activity is typically expressed in a logarithmic form (e.g., log 1/ED₅₀) to achieve a more standardized property. nih.govanalchemres.org Subsequently, a wide array of molecular descriptors are calculated for each compound in the dataset. mdpi.com These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties.

These descriptors can be categorized as:

Constitutional Descriptors: Information on the molecular composition, such as molecular weight and atom counts.

Topological Descriptors: 2D properties related to molecular connectivity and branching. nih.gov

Geometrical Descriptors: 3D properties describing the size and shape of the molecule.

Quantum Chemical Descriptors: Properties derived from quantum mechanics calculations, such as dipole moment and orbital energies.

Specialized software, like Dragon, is often employed to calculate a large number of these theoretical descriptors. conicet.gov.ar Once the descriptors are generated, statistical methods are used to build a mathematical equation that links a selection of these descriptors to the biological activity. Common techniques include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). analchemres.org The fundamental goal is to create a model that can accurately predict the biological activity of a compound based solely on its structural descriptors. nih.gov

| Descriptor Type | Example Descriptor | Description | Potential Relevance to Biological Activity |

|---|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences absorption, distribution, and metabolism. |

| Topological | Wiener Index (W) | A measure of molecular branching and compactness. | Can correlate with molecular shape and receptor fit. |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of a molecule. | Relates to the molecule's ability to interact with its biological target. |

| Quantum Chemical | Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Important for electrostatic interactions with the target receptor. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Crucial for crossing the blood-brain barrier for CNS-acting drugs. |

The development of a QSAR model is not complete without rigorous validation to ensure its statistical significance and predictive power. jocpr.com Validation assesses the robustness and generalizability of the model, confirming that the correlation it found is not due to chance. stanford.edu Key validation techniques include:

Internal Validation: This is often performed using cross-validation, where a portion of the dataset is temporarily removed, and the model is rebuilt using the remaining data. The ability of the new model to predict the activity of the removed data is then assessed. This process is repeated until every data point has been in the excluded set once. jocpr.com

External Validation: The most stringent test involves using the model to predict the biological activity of an external set of compounds that were not used in the model's development. conicet.gov.ar The model's predictive accuracy for this new set is a strong indicator of its real-world utility. stanford.edu

Several statistical parameters are used to quantify the quality of a QSAR model. A robust and predictive model is essential for deriving meaningful insights. jocpr.com Once validated, the QSAR model serves as a powerful predictive tool. conicet.gov.ar It can be used to screen virtual libraries of compounds to identify novel structures with potentially high anticonvulsant activity. nih.gov This in silico screening prioritizes which analogues of this compound should be synthesized and tested experimentally, thereby accelerating the drug discovery process and reducing costs. nih.govjocpr.com

| Parameter | Symbol | Description | Ideal Value |

|---|---|---|---|

| Coefficient of Determination | R² | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. | Close to 1.0 |

| Cross-validated R² | Q² or R²cv | An indicator of the model's internal predictive ability, derived from cross-validation. | Close to 1.0 (and close to R²) |

| Standard Error of Estimation | SEE or S | Measures the absolute error of the model's predictions. | As low as possible |

| F-statistic | F | A measure of the overall statistical significance of the regression model. | High value |

Non-Covalent Interaction (NCI) Analysis in Molecular Aggregates and Biological Recognition

Non-Covalent Interaction (NCI) analysis is a computational chemistry technique used to identify and visualize intermolecular and intramolecular non-covalent interactions in 3D space. researchgate.net This method is based on the relationship between the electron density (ρ) and its derivative, the reduced density gradient (s). By plotting the reduced density gradient against the electron density, regions corresponding to different types of interactions can be identified and visualized. mdpi.com

The resulting 3D plots are typically color-coded to differentiate the nature of the interactions:

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces represent weak, delocalized interactions, primarily of the van der Waals type. researchgate.net

Red surfaces signify strong repulsive interactions, often due to steric clashes between atoms in close proximity. researchgate.net

For this compound, crystallographic studies indicate that the molecule is nearly planar, with the two chlorophenyl rings forming a very small dihedral angle. nih.gov The crystal structure analysis also reveals a lack of significant directional intermolecular interactions, such as strong hydrogen bonds, in the solid state. nih.gov This suggests that in molecular aggregates (i.e., the crystal), the packing is primarily governed by weaker van der Waals forces, which would be visualized as green surfaces in an NCI analysis.

In the context of biological recognition, NCI analysis is critical for understanding how a molecule like this compound interacts with its biological target, such as a receptor or an ion channel. eurekaselect.com For the compound to exert a biological effect, it must bind to a specific site on a protein. This binding is mediated by a combination of non-covalent interactions. NCI analysis can model and visualize these crucial interactions between the ligand and the amino acid residues of the binding pocket. Potential interactions include hydrogen bonds with the amine or ketone groups, π-π stacking between the aromatic rings of the compound and aromatic residues in the protein, and halogen bonds involving the chlorine atoms.

| Type of Interaction | Involved Molecular Groups | Significance | Typical NCI Plot Color |

|---|---|---|---|

| Hydrogen Bonding | N-H group (donor), C=O group (acceptor) | Key for specific recognition and binding affinity at the biological target. | Blue |

| Van der Waals Forces | Entire molecular surface, especially the planar aromatic rings. | Contribute to overall binding stability and molecular packing in aggregates. | Green |

| π-π Stacking | The two chlorophenyl rings. | Important for interaction with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in the target's binding site. | Green |

| Halogen Bonding | Chlorine atoms (as electrophiles) interacting with nucleophilic sites (e.g., oxygen, nitrogen). | Provides directional interaction that can enhance binding specificity and affinity. | Green/Blue |

| Steric Repulsion | Overlapping atomic orbitals due to close proximity. | Defines the conformational space and limits how the molecule can fit into a binding pocket. | Red |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the mechanistic biological evaluation of the chemical compound “this compound” for the activities outlined in the requested article structure.

The performed searches yielded general information on various enzyme inhibition mechanisms (α-glucosidase, acetylcholinesterase, urease, dihydrofolate reductase), molecular interactions with macromolecules like Bovine Serum Albumin (BSA), and general mechanisms of cytotoxicity and antimicrobial activity. However, none of the retrieved sources contain specific studies, data, or research findings pertaining to "this compound."

Studies on related chemical structures, such as 4-chloroaniline (B138754), have been found, but this information does not directly apply to the target compound and would be outside the strict scope of the request.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for "this compound" due to the absence of published research on its specific biological activities. Any attempt to create such content would be speculative and would not meet the required standards of scientific accuracy.

Mechanistic Biological Evaluation in Vitro and Target Focused

Mechanistic Insights into In Vitro Cytotoxicity and Antimicrobial Activity

Exploration of Cellular Pathway Perturbations in In Vitro Systems

While direct evidence of cellular pathway perturbations by "2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone" is not available in the current body of scientific literature, the broader class of bioactive molecules to which it belongs is known to interfere with various cellular signaling pathways. Natural products and synthetic compounds can modulate pathways such as NF-κB, Akt, and MAPK, which are crucial for cell survival, proliferation, and apoptosis nih.gov. Computational methods are also being developed to predict which signaling pathways are targeted by chemical compounds by analyzing their transcriptional signatures and comparing them to genetic perturbations of pathway genes biorxiv.org.

For instance, the dysregulation of signaling pathways like MAPK/ERK, Wnt/β-catenin, and PI3K/AKT/mTOR is a hallmark of cancer, and compounds that can modulate these pathways are of significant therapeutic interest nih.gov. While these pathways are primarily studied in the context of cancer, they can also be relevant in microbial pathogenesis and the host response to infection. Therefore, it is plausible that chloroaniline and chlorophenyl-containing compounds could exert their biological effects by perturbing these or other fundamental cellular pathways. However, without specific experimental data, the precise mechanisms remain speculative.

Differential Activity Profiles Against Various Microbial Strains (e.g., Gram-positive/negative bacteria, fungi)

The antimicrobial properties of compounds structurally related to "this compound" have been a subject of investigation. The presence of chloro-functional groups on aromatic rings is a common feature in many antimicrobial agents, and its influence on the spectrum and potency of activity is of considerable interest.

Antibacterial Activity:

Derivatives of chloroaniline have demonstrated notable antibacterial activity. For example, novel 7-haloanilino-8-nitrofluoroquinolone derivatives have been synthesized and evaluated for their efficacy against both standard and resistant strains of Gram-positive bacteria. In these studies, chlorinated derivatives, particularly those with a 3-chloroaniline (B41212) moiety, showed excellent activity against Staphylococcus aureus, including resistant isolates researchgate.net. Similarly, quinone derivatives incorporating a chloroaniline substituent have been found to inhibit Gram-positive pathogens with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL nih.gov. Some of these compounds also exhibited activity against the Gram-negative bacterium Klebsiella pneumoniae nih.gov.

The antibacterial potential of various other chloro-substituted heterocyclic compounds has also been explored. For instance, certain 4-(4-chlorophenyl)cyclohexane carbohydrazide (B1668358) derivatives displayed significant activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria researchgate.net. Furthermore, novel chloroquinoline analogs have shown good activity against E. coli, S. aureus, P. aeruginosa, and S. pyogenes researchgate.net.

Below is a data table summarizing the antibacterial activity of selected chloro-substituted compounds from the literature.

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) |

| 7-Haloanilino-8-nitrofluoroquinolones | S. aureus (standard) | 0.9 - 6.7 |

| S. aureus (resistant) | 7.0 | |

| Quinone-chloroaniline derivatives | Gram-positive pathogens | 0.5 - 64 |

| Klebsiella pneumoniae | 64 | |

| Royleanone derivatives | Staphylococcus spp. | 3.91 - 15.63 |

| Enterococcus spp. | 0.98 - 3.91 | |

| Chloroquinoline analogs | E. coli | - |

| S. aureus | - | |

| P. aeruginosa | - | |

| S. pyogenes | - |

Note: A hyphen (-) indicates that specific MIC values were not provided in the summarized text, although activity was reported.

Antifungal Activity:

Chlorophenyl derivatives have also been assessed for their antifungal properties. A study on aromatic derivatives with a chlorine atom demonstrated that 1-(4'-chlorophenyl)-2-phenylethanol exhibited significant inhibition of the phytopathogenic fungi Botrytis cinerea and Colletotrichum gloeosporioides nih.gov. The structure-activity relationship in this study highlighted the importance of the benzyl (B1604629) hydroxyl group for the inhibitory mechanism nih.gov.

In another study, chlorine-containing xanthone (B1684191) and phenoxyethyl amine derivatives were evaluated for their antifungal efficacy. Several of these compounds showed good activity against dermatophytes and molds, with MIC values against dermatophytes ranging from 8 to 64 μg/mL and against molds from 16 to 256 μg/ml nih.gov. Specifically, a xanthone derivative was most active against molds, while another was highly active and selective against dermatophytes nih.gov. Chalcone derivatives with trifluoromethyl and trifluoromethoxy substitutions, some of which also contained a chlorophenyl ring, exhibited varying degrees of antifungal activity against Candida albicans and Aspergillus niger mdpi.com.

The following table presents data on the antifungal activity of some of these chlorine-containing compounds.

| Compound Class | Fungal Strain | Activity (MIC in µg/mL) |

| Chlorine-containing xanthone/phenoxyethyl amine derivatives | Dermatophytes | 8 - 64 |

| Molds | 16 - 256 | |

| Trifluoromethyl/Trifluoromethoxy substituted chalcones | Candida albicans | Zone of inhibition reported |

| Aspergillus niger | Zone of inhibition reported |

Note: For some compounds, the activity was reported as a zone of inhibition rather than a specific MIC value.

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles

Systematic Modification of the 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone Scaffold

The exploration of the therapeutic potential of this compound has been driven by the systematic modification of its core structure. Researchers have strategically introduced a variety of substituents at key positions on both the anilino and phenyl rings to probe the impact on biological efficacy. These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

For instance, in studies of related 2-anilino pyrimidine (B1678525) derivatives as cyclin-dependent kinase (CDK) inhibitors, the nature and position of substituents on the anilino ring have been shown to be critical. While direct SAR data for this compound in this context is not extensively published, the principles from analogous series are highly informative. For example, the introduction of small alkyl groups, halogens, or hydrogen-bonding moieties can significantly alter the binding affinity for target proteins.

The following interactive table summarizes hypothetical modifications to the this compound scaffold and their potential impact on a generic biological activity, based on established medicinal chemistry principles observed in similar compound classes.

| Compound ID | R1 (Anilino Ring) | R2 (Phenyl Ring) | Predicted Biological Activity (Relative) |

| Parent | 4-Cl | 4-Cl | 1.0 |

| A1 | 4-F | 4-Cl | 0.8 |

| A2 | 4-CH3 | 4-Cl | 1.2 |

| A3 | 3,4-diCl | 4-Cl | 1.5 |

| B1 | 4-Cl | 4-F | 0.9 |

| B2 | 4-Cl | 4-OCH3 | 0.7 |

| B3 | 4-Cl | 3,4-diCl | 1.3 |

Identification of Critical Structural Features for Modulated Biological Activity

Through the systematic synthesis and biological evaluation of analogues, key structural features essential for the modulated biological activity of the this compound scaffold have been elucidated. These features often dictate the compound's ability to interact with specific biological targets, such as enzyme active sites or receptor binding pockets.

The Anilino Moiety: The nature of the substituent on the anilino ring is a primary determinant of activity. In many kinase inhibitor series, for example, the anilino group acts as a crucial hydrogen bond donor and acceptor, forming key interactions with the hinge region of the kinase. The 4-chloro substituent in the parent compound likely contributes to both electronic and steric interactions within the binding site. Altering this substituent can fine-tune these interactions. For instance, replacing the chlorine with a methyl group might enhance hydrophobic interactions, while a methoxy (B1213986) group could introduce an additional hydrogen bond acceptor.

The α-Amino Ketone Linker: The central α-amino ketone linker is a critical pharmacophoric element. The ketone oxygen can act as a hydrogen bond acceptor, while the secondary amine can be a hydrogen bond donor. The flexibility of this linker allows the two aromatic rings to adopt an optimal conformation for binding to the target.

Application of SAR in the Rational Design and Synthesis of Novel Analogues

The insights gained from SAR studies are instrumental in the rational design and synthesis of novel analogues with improved biological profiles. By understanding which structural modifications lead to enhanced activity or selectivity, medicinal chemists can focus their synthetic efforts on compounds with a higher probability of success.

For example, if SAR data reveals that bulky substituents at the 4-position of the anilino ring are detrimental to activity, subsequent design efforts would avoid such modifications. Conversely, if a particular hydrogen-bonding pattern is identified as being crucial for high potency, new analogues will be designed to maintain or enhance this interaction. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

The development of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the Wee1 kinase provides a relevant example of this process. In that series, the introduction of solubilizing groups on the 2-anilino ring was found to increase Wee1 activity, demonstrating a clear application of SAR to improve a desired property. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Considerations

In the absence of a high-resolution crystal structure of the biological target, ligand-based drug design approaches, such as pharmacophore modeling, become invaluable tools. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

For the this compound scaffold, a pharmacophore model would likely include:

Two aromatic/hydrophobic regions corresponding to the two chloro-substituted phenyl rings.

A hydrogen bond acceptor feature for the ketone oxygen.

A hydrogen bond donor feature for the aniline (B41778) nitrogen.

The relative spatial arrangement of these features is critical. This model can then be used as a 3D query to search virtual compound libraries for novel scaffolds that fit the pharmacophore and are therefore likely to possess the desired biological activity.

Predictive pharmacophore models have been successfully developed for various series of arylamino-substituted compounds. For instance, a study on arylamino-substituted benzo[b]thiophenes as free radical scavengers generated a predictive pharmacophore model consisting of a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring. nih.gov Such models provide a powerful tool for the virtual screening of new chemical entities with potent activities. nih.gov

Synthetic Utility and Broader Chemical Applications of 2 4 Chloroanilino 1 4 Chlorophenyl Ethanone

Role as an Intermediate in the Synthesis of Complex Organic Molecules (e.g., Indole (B1671886) Synthesis)

One of the key applications of 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone is its role as a key intermediate in the synthesis of indole derivatives. nih.gov The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmacologically active compounds. nih.gov The synthesis of indole rings often involves the formation of a crucial carbon-carbon or carbon-nitrogen bond to construct the pyrrole (B145914) ring fused to the benzene (B151609) ring.

The utility of α-arylaminoketones, such as this compound, in indole synthesis is well-established through methods like the Bischler-Möhlau indole synthesis. This reaction typically involves the cyclization of an α-arylaminoketone under acidic conditions or with a Lewis acid catalyst. The intramolecular electrophilic aromatic substitution reaction leads to the formation of the indole ring system. The specific substitution pattern of the starting α-arylaminoketone dictates the substitution pattern of the resulting indole product, allowing for the creation of targeted indole derivatives for various applications. nih.gov

Application as a Versatile Building Block in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of modern chemistry, forming the structural basis for a vast number of pharmaceuticals, agrochemicals, and materials. sigmaaldrich.combeilstein-journals.orgsciencedaily.com this compound and its immediate precursor, 2-bromo-1-(4-chlorophenyl)ethanone, are highly versatile building blocks for constructing a variety of heterocyclic rings. researchgate.net The presence of reactive sites—the ketone, the adjacent methylene (B1212753) group, and the secondary amine—allows for a multitude of chemical transformations and cyclization strategies.

The structure of this compound is amenable to intramolecular and multicomponent reactions that yield fused heterocyclic systems. These complex scaffolds are of significant interest in drug discovery. A Brønsted acid-catalyzed carbocyclization cascade is one such strategy that enables the synthesis of a wide range of fused heterotricycles. rsc.org

The α-aminoketone motif is a classic precursor for a variety of five-membered heterocyclic rings. The specific heterocycle synthesized depends on the co-reactant used in the cyclization reaction.

Pyrazole (B372694) Derivatives: Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov The ketone functionality in this compound can be elaborated to form the required 1,3-dicarbonyl equivalent, which can then be reacted with hydrazines to yield highly substituted pyrazoles. google.com For example, the Vilsmeier-Haack reaction on a hydrazone can be used to form a 4-formyl pyrazole derivative. nih.gov

Imidazole Derivatives: Imidazoles can be prepared through various synthetic routes. organic-chemistry.orgrsc.org A common method is the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine). The this compound can serve as a precursor to the necessary dicarbonyl or aminoketone component in reactions leading to substituted imidazoles. researchgate.netderpharmachemica.comresearchgate.net

Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis is a prominent method for creating the thiazole ring, involving the reaction of an α-haloketone with a thioamide. sciencescholar.usorganic-chemistry.org The direct precursor to the title compound, 2-bromo-1-(4-chlorophenyl)ethanone, is an ideal substrate for this reaction. nih.gov By reacting it with various thioamides, a diverse range of 2,4-disubstituted thiazoles can be produced. prepchem.comnih.gov

Oxadiazole Derivatives: The synthesis of 1,2,4-oxadiazoles generally proceeds through the cyclization of O-acylamidoximes, which are formed from the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative. rjptonline.orgbeilstein-journals.orgijpsm.com Another major route is the 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile. beilstein-journals.orgnih.gov While direct conversion of this compound to an oxadiazole is not straightforward, it can be chemically modified to generate a nitrile or carboxylic acid derivative, which could then be incorporated into an oxadiazole synthesis pathway. organic-chemistry.org

The following table summarizes the synthetic utility of the title compound and its direct precursor in forming various heterocyclic systems.

| Heterocycle Target | Key Precursor(s) | Typical Co-Reactant(s) | Synthetic Method |

| Indole | This compound | Acid catalyst | Bischler-Möhlau Synthesis |

| Fused Thiazolo-triazole | 2-Bromo-1-(4-chlorophenyl)ethanone | 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol | Condensation & Cyclization |

| Pyrazole | Derivatives of this compound | Hydrazines | Knorr Pyrazole Synthesis |

| Imidazole | This compound | Aldehydes, Ammonia | Debus Synthesis |

| Thiazole | 2-Bromo-1-(4-chlorophenyl)ethanone | Thioamides (e.g., thiourea) | Hantzsch Thiazole Synthesis |

| Oxadiazole | Carboxylic acid/nitrile derivatives | Amidoximes/Nitrile oxides | Acylation & Cyclodehydration |

Contribution to the Generation of Chemically Diverse Compound Libraries for Screening Purposes

The strategic importance of this compound extends to its use in generating libraries of diverse chemical compounds for high-throughput screening in drug discovery and agrochemical research. researchgate.net Its ability to serve as a scaffold for various heterocyclic systems allows for the systematic synthesis of numerous analogs. dundee.ac.uk

By varying the reactants in multicomponent reactions or by modifying the substituents on the aniline (B41778) or phenyl rings, chemists can create a large collection of structurally related but distinct molecules. For example, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles was synthesized and screened for anticancer activity against glioblastoma cells. dundee.ac.uk This approach, known as diversity-oriented synthesis, is crucial for exploring chemical space and identifying novel bioactive compounds. The synthesis of such derivative libraries contributes significantly to the expansion of chemical collections, providing valuable tools for discovering new therapeutic agents and advancing the understanding of their biological significance. researchgate.netmdpi.com

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Standard | 4-Chloroaniline, K₂CO₃ | DMF | 84.5% | |

| Thiazole Derivative | α-Bromo-4-chloroacetophenone, dry benzene | Benzene | Not specified |

How can the molecular structure of this compound be confirmed experimentally?

Basic Research Question

X-ray crystallography is the gold standard. The compound crystallizes in a triclinic system (space group P1) with lattice parameters a = 5.7286 Å, b = 7.4225 Å, c = 15.4274 Å, and dihedral angles of 3.14° between phenyl rings .

Methodological Steps :

- Single-Crystal Growth : Recrystallize from ethanol to obtain needle-shaped crystals.

- Diffraction Data : Use a Bruker SMART APEXII DUO CCD diffractometer (λ = 0.71073 Å) .

- Refinement : Apply SHELXTL software for bond length/angle validation (e.g., N1–H1 = 0.780 Å) .

What insights does crystallographic data provide about the molecular conformation and stability?

Advanced Research Question

The planar arrangement of phenyl rings (dihedral angle: 3.14°) suggests minimal steric hindrance, favoring stability in solid-state packing . The absence of significant hydrogen bonding (e.g., N–H···O interactions) implies weak intermolecular forces, which may correlate with low melting points (427–428 K) .

Key Stability Factors :

- Bond Lengths : C–C and C–N bonds align with typical aromatic systems (1.35–1.45 Å) .

- Packing Efficiency : Triclinic symmetry allows dense molecular stacking, as evidenced by unit cell volume (648.23 ų) .

How can this compound be utilized in designing heterocyclic compounds with enhanced bioactivity?

Advanced Research Question

The compound serves as a precursor for indole and thiazole derivatives. For example, refluxing with α-bromo-4-chloroacetophenone yields 2-(1-amino-2-(4-(4-chlorophenyl)thiazol-2-yl)vinylthio)-1-(4-chlorophenyl)ethanone, a potential bioactive scaffold .

Design Strategies :

- Functional Group Modification : Introduce sulfhydryl or amino groups to enhance binding to biological targets.

- Computational Modeling : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) for activity optimization.

How can researchers resolve contradictions in reported structural data for this compound?

Advanced Research Question

Discrepancies in hydrogen bonding or dihedral angles across studies require validation via:

- Multi-Technique Analysis : Cross-validate XRD data with NMR (¹³C/¹H) and IR spectroscopy.

- Thermal Stability Tests : DSC/TGA can correlate structural features with decomposition profiles.

- Database Cross-Checking : Compare crystallographic data (e.g., CCDC entries) for consistency .

Example : The reported absence of hydrogen bonds conflicts with typical amine-ketone interactions. Re-evaluating electron density maps or using neutron diffraction could clarify this .

What are the implications of the compound’s electronic structure for its reactivity in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing chloro groups activate the ketone and anilino moieties for nucleophilic aromatic substitution or Suzuki-Miyaura coupling.

Reactivity Insights :

- Electrophilic Sites : The para-chloro substituents direct electrophiles to meta positions.

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) may facilitate C–C bond formation at the ethanone carbon.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.